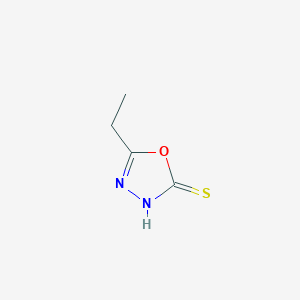![molecular formula C6H14N2O2 B2401146 [(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol CAS No. 1932022-52-0](/img/structure/B2401146.png)
[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a chiral molecule, meaning that it has two mirror-image forms that have different biological and chemical properties. In
Scientific Research Applications
Asymmetric Synthesis
(Falorni et al., 1993) reported on the use of (2R,5S)-2-hydroxymethyl-5-alkyl piperazines as catalysts in asymmetric synthesis, particularly in the enantioselective addition of diethylzinc to aldehydes. This represents a notable application in the field of chiral ligands and asymmetric catalysis.
Biobased HMF Derivatives Production
The production of biobased HMF (5-(Hydroxymethyl)furfural) derivatives was investigated by (Cukalovic & Stevens, 2010). They developed a simple method for converting HMF to various (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol, highlighting the versatility of such compounds in renewable chemical synthesis.
Electrocatalysis and Nanoparticle Utilization
(Chandrashekhar et al., 2021) explored the use of silica-supported cobalt nanoparticles for the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural (HMF). This study underscores the potential of (2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol in green and sustainable catalytic processes.
Pharmaceutical Synthesis
In pharmaceutical research, the compound has been used as an intermediate. For example, (Okunrobo et al., 2006) synthesized 2-hydroxymethylbenzamides, which were evaluated for anti-inflammatory and analgesic activities, demonstrating the compound's utility in medicinal chemistry.
Proton Exchange Membrane Fuel Cell Applications
(Deepa et al., 2018) used piperazine-containing copolymer membranes, developed from 2-(2-(piperazin-1-yl)ethylamino)-2-hydroxyethyl methacrylate, in the context of proton exchange membrane fuel cells. This highlights an innovative application in energy technology.
properties
IUPAC Name |
[(2R,5S)-5-(hydroxymethyl)piperazin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c9-3-5-1-7-6(4-10)2-8-5/h5-10H,1-4H2/t5-,6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULVBMHGSVTDME-OLQVQODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(N1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC[C@H](N1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)

![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)
![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)


![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)